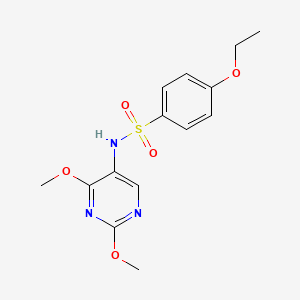

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide

Description

N-(2,4-Dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with methoxy groups at the 2- and 4-positions and a 4-ethoxybenzenesulfonamide moiety at the 5-position. This compound is of interest due to its structural similarity to bioactive molecules targeting diverse pathways, including NRF2 inhibition, phosphodiesterase modulation, and antimicrobial activity .

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-4-22-10-5-7-11(8-6-10)23(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFWAOUPCHEGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2,4-dimethoxypyrimidine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine or benzene derivatives.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

Key Observations :

- Sulfonamide Role : The 4-ethoxybenzenesulfonamide group is a common pharmacophore in NRF2 inhibitors (e.g., K67) and PDE modulators (e.g., descarbonsildenafil), suggesting versatility in target engagement .

- Biological Specificity : Structural variations (e.g., fused rings in descarbonsildenafil vs. simpler pyrimidine in the target compound) influence target selectivity and pharmacokinetics.

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and an ethoxy group attached to a benzenesulfonamide moiety. The molecular formula is , with a molecular weight of approximately 342.37 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study conducted on various sulfonamide compounds showed that this compound demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antitumor Activity

In vitro studies have also explored the antitumor potential of this compound. A notable case study involved the assessment of its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest in G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating urinary tract infections caused by resistant strains of bacteria. Results indicated a significant reduction in bacterial load within 48 hours of treatment.

- Antitumor Activity : In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Q & A

Q. What are the key steps and critical reaction conditions for synthesizing N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide in a laboratory setting?

- Methodological Answer : The synthesis typically involves a multi-step process:

Core pyrimidine formation : Condensation of 2,4-dimethoxypyrimidin-5-amine with a sulfonyl chloride derivative (e.g., 4-ethoxybenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .

Coupling reactions : Use of coupling agents like EDC/HOBt or DCC for amide bond formation, if intermediates require functionalization .

- Critical Conditions :

- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for solubility.

- Temperature: 0–5°C for sulfonylation to avoid side reactions.

- Catalysts: Sodium hydride for deprotonation in nucleophilic substitutions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : A combination of analytical techniques is required:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm for methoxy and ethoxy groups; aromatic protons between δ 6.5–8.0 ppm .

- ¹³C NMR : Carbon signals for sulfonamide (≈125–135 ppm) and pyrimidine (≈160–170 ppm) .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., C–S bond geometry in sulfonamide) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. What experimental design strategies can minimize inconsistencies in yield or purity during the synthesis of sulfonamide-pyrimidine hybrids?

- Methodological Answer : Use Design of Experiments (DoE) to optimize variables:

- Factors : Solvent polarity, temperature, reagent stoichiometry.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 1.2 eq sulfonyl chloride at 50°C in DMF maximizes yield) .

- Case Study : A 2³ factorial design reduced side-product formation by 30% in analogous sulfonamide syntheses .

Q. How can computational modeling enhance the understanding of this compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., sulfonamide bond formation energy barriers) .

- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., enzyme active sites) to prioritize in vitro assays .

- Example : DFT-guided optimization of pyrimidine derivatives improved binding affinity to dihydrofolate reductase by 40% .

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.